molecular formula C20H20N4O2 B12272142 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-phenylethanediamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-phenylethanediamide

Cat. No.: B12272142
M. Wt: 348.4 g/mol
InChI Key: RGEZHMSHFBRAMV-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 4-bromoacetophenone to form an intermediate, which is then reacted with phenylethanediamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide
  • N-{2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide is unique due to the presence of the 1-methyl-1H-pyrazol-4-yl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-N'-phenyloxamide

InChI

InChI=1S/C20H20N4O2/c1-24-14-17(13-22-24)16-9-7-15(8-10-16)11-12-21-19(25)20(26)23-18-5-3-2-4-6-18/h2-10,13-14H,11-12H2,1H3,(H,21,25)(H,23,26)

InChI Key

RGEZHMSHFBRAMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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